molecular formula C4H9O4P B6319400 Ethyl ethylene phosphate CAS No. 823-31-4

Ethyl ethylene phosphate

Cat. No.: B6319400
CAS No.: 823-31-4
M. Wt: 152.09 g/mol
InChI Key: IUVGGESEBFJHPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethylene phosphate can be synthesized through ring-opening polymerization. This method involves the nucleophilic attack by tris(hydroxymethyl)aminomethane on epoxy groups present on graphene oxide sheets, followed by the polymerization of this compound . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure efficient polymerization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced reactors and continuous production techniques to meet the demand for high-performance additives in various industries .

Comparison with Similar Compounds

  • Trimethyl phosphate
  • Triphenyl phosphate
  • Dimethyl methylphosphonate

Comparison: Ethyl ethylene phosphate stands out due to its unique combination of flame-retardant properties and electrochemical stability. Unlike trimethyl phosphate and triphenyl phosphate, which are primarily used as flame retardants, this compound also significantly enhances the performance of lithium-ion batteries . Dimethyl methylphosphonate, while also a flame retardant, does not offer the same level of electrochemical stability as this compound .

Properties

IUPAC Name

2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P/c1-2-6-9(5)7-3-4-8-9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVGGESEBFJHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP1(=O)OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26471-29-4
Details Compound: 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer
Record name 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26471-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30434435
Record name ethyl ethylene phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-31-4
Record name ethyl ethylene phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide
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